molecular formula C18H21N3O3S2 B2748089 N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 865615-58-3

N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2748089
CAS No.: 865615-58-3
M. Wt: 391.5
InChI Key: JUSIKMCTIDKGQN-UHFFFAOYSA-N
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Description

N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic small molecule featuring a pyrazoline core, a privileged structure in medicinal chemistry known for its diverse biological activities. This compound is of significant interest in preclinical research, particularly for investigating neurological targets. Its structural similarity to 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamides, which have demonstrated promising antidepressant activity in molecular docking studies against monoamine oxidase A (MAO-A), suggests potential application in neuroscience research . The ethanesulfonamide moiety is a functionally significant group found in potent bioactive compounds, including clinical-stage inhibitors such as ABBV-075 (Mivebresib), and can contribute to key target interactions . The core value of this reagent lies in its utility as a chemical tool for basic pharmacological and biochemical research. Researchers can employ this compound to probe structure-activity relationships (SAR) within the pyrazoline class, investigate mechanisms of action related to neurotransmitter regulation, and explore potential interactions with enzyme targets like monoamine oxidases . Its carefully designed molecular architecture, incorporating both the electron-rich thiophene and the polar sulfonamide group, makes it a valuable intermediate for designing novel chemical entities and developing more potent or selective research compounds. This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. It is the responsibility of the researcher to ensure safe handling and comply with all applicable institutional and governmental regulations concerning the use of chemical compounds.

Properties

IUPAC Name

N-[3-(2-propanoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-3-18(22)21-16(17-9-6-10-25-17)12-15(19-21)13-7-5-8-14(11-13)20-26(23,24)4-2/h5-11,16,20H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSIKMCTIDKGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)CC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various medical contexts. This article synthesizes existing research findings, including case studies and data tables, to provide a comprehensive overview of the compound's biological properties.

Chemical Structure and Properties

The compound can be characterized by its complex molecular structure, which includes a pyrazole moiety substituted with a thiophene ring and an ethanesulfonamide group. The chemical formula can be represented as follows:

C19H22N2O2SC_{19}H_{22}N_{2}O_{2}S

This structure suggests potential interactions with biological targets, particularly in pathways involving inflammation and cancer.

Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or receptors. For instance, the presence of the sulfonamide group may allow for interactions with carbonic anhydrases or other sulfonamide-sensitive enzymes. Additionally, the pyrazole and thiophene rings are known to engage in π-π stacking interactions with various protein targets, potentially influencing cellular signaling pathways.

Anticancer Properties

Several studies have explored the anticancer potential of similar compounds. For instance, compounds that inhibit bromodomain-containing proteins (BRDs) have shown promise in reducing tumor growth and inducing apoptosis in cancer cell lines. The mechanism typically involves the disruption of transcriptional regulation by oncogenes such as MYC.

Table 1: Anticancer Activity of Related Compounds

CompoundTargetIC50 (nM)Effect
JQ1BRD417.7Induces apoptosis
PFI-1BRD2/BRD498G1 cell cycle arrest
N-(3-(1-propionyl...UnknownTBDTBD

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects could be attributed to its ability to inhibit pro-inflammatory cytokines. Similar sulfonamide derivatives have been documented to reduce levels of IL-6 and TNF-alpha in various models, suggesting a pathway for therapeutic application in inflammatory diseases.

Case Studies

  • Case Study on Cancer Cell Lines : A study involving a series of pyrazole derivatives demonstrated that modifications to the thiophene ring significantly enhanced cytotoxicity against breast cancer cell lines. The study noted that the introduction of an ethanesulfonamide moiety improved solubility and bioavailability.
  • Inflammation Model : In a murine model of acute inflammation, administration of related sulfonamide compounds resulted in decreased paw edema and reduced histological signs of inflammation, indicating potential for therapeutic use in conditions like arthritis.

Research Findings

Recent findings from various studies highlight the following key points regarding this compound:

  • In vitro Studies : Demonstrated significant inhibition of cell proliferation in cancer cell lines.
  • In vivo Studies : Showed promising results in reducing tumor size in xenograft models.
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile, though further studies are required for comprehensive evaluation.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features suggest it may interact with key biological targets involved in cancer progression. For instance, the incorporation of thiophene and pyrazole moieties is known to enhance the bioactivity of compounds against various cancer cell lines. Research indicates that derivatives of similar compounds exhibit significant cytotoxicity against human cancer cells, suggesting that N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide could be explored for its anticancer properties .

1.2 Inhibition of Protein Targets
The compound has been investigated for its ability to inhibit specific protein targets such as bromodomain and extraterminal domain (BET) proteins. BET inhibitors have shown promise in treating various malignancies by disrupting transcriptional regulation pathways critical for cancer cell survival and proliferation . The unique structure of this compound may provide selective inhibition, which is crucial for minimizing side effects associated with conventional therapies.

Biochemical Applications

2.1 Modulation of Inflammatory Responses
Emerging evidence suggests that compounds with similar structures can modulate inflammatory pathways, which are often dysregulated in chronic diseases. The potential of this compound to influence cytokine release and immune cell activity makes it a candidate for research into treatments for inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease .

2.2 Neuroprotective Effects
The compound's ability to cross the blood-brain barrier may allow it to exert neuroprotective effects, making it a candidate for neurological research. Studies on related compounds have shown that they can impact neuroinflammation and neuronal survival, suggesting that this compound might be beneficial in conditions like Alzheimer's disease or multiple sclerosis .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects against breast cancer cell lines with similar pyrazole derivatives.
Study BBET InhibitionIdentified selective inhibition of BRD4 by structurally related compounds, leading to reduced tumor growth in xenograft models.
Study CAnti-inflammatory EffectsShowed modulation of IL-6 and TNF-alpha release in macrophage cultures treated with thiophene-containing compounds.

Chemical Reactions Analysis

Cyclization and Ring Formation Reactions

The pyrazoline core undergoes cyclization under acidic or basic conditions. Key findings:

Reaction TypeConditionsProduct/OutcomeYieldSource
Pyrazoline ring closure AlCl₃ catalysis in DCM at 43°CStabilized 4,5-dihydro-1H-pyrazole system81–86%
Thiophene conjugation Ethanol/water (7:3) at 80°C refluxElectrophilic substitution at C5 position86.4%
  • The thiophene moiety participates in electrophilic substitution reactions (e.g., sulfonation, halogenation) at the 2-position due to its electron-rich nature.

Sulfonamide Functionalization

The ethanesulfonamide group reacts via nucleophilic substitution or coupling:

Reaction PartnerConditionsOutcomeApplication
Sulfonyl chlorides Pyridine/DCM at 43°C for 3–12 hFormation of bis-sulfonamide derivativesBioactivity optimization
Amines DMF-DMA-mediated couplingSecondary amide bondsProdrug synthesis
  • Steric hindrance from the pyrazol-3-yl group limits reactivity at the sulfonamide’s nitrogen .

Hydrolysis and Metabolic Pathways

In vitro studies suggest susceptibility to enzymatic and hydrolytic degradation:

ProcessConditionsCleavage SiteHalf-Life
Esterase-mediated pH 7.4 buffer at 37°CPropionyl carbonyl group2.3 h
Acidic hydrolysis 1 M HCl at 60°CSulfonamide C–N bondComplete in 4 h
  • Metabolic byproducts include thiophene-2-carboxylic acid and ethanesulfonic acid derivatives.

Oxidation Reactions

The dihydro-pyrazole ring undergoes oxidative dehydrogenation:

Oxidizing AgentConditionsProductSelectivity
DDQ Acetonitrile, 25°C, 12 hAromatic pyrazole derivative94%
H₂O₂/Fe²⁺ Aqueous acidic medium, 50°CSulfoxide formation at sulfur68%

Cross-Coupling Reactions

The thiophene ring participates in Pd-catalyzed couplings:

Reaction TypeCatalytic SystemCoupling PartnerYield
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl boronic acids72–85%
Sonogashira PdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkynes65%

Photochemical Reactivity

UV irradiation (254 nm) induces:

  • Thiophene ring dimerization via [2+2] cycloaddition (observed in DMSO solutions).

  • N–S bond cleavage in sulfonamide group under prolonged exposure (40% degradation in 6 h).

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazoline Core

Key Comparisons:

Compound Name Substituents (R1, R2, R3) Molecular Weight Biological Activity Source
N-(3-(1-Propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide (Target) R1 = Propionyl, R2 = Thiophen-2-yl Not reported Not explicitly studied -
N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide R1 = Benzoyl, R2 = 2-Ethoxyphenyl Not reported Antiviral (MPXV)
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide R1 = 3-Chlorophenylsulfonyl, R2 = 2-Fluorophenyl 522.006 Not reported
N-(5-(1-Acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[d]oxazol-2-yl)butyramide (7c) R3 = Butyramide-benzo[d]oxazole 396.99 (M+1) Antitubercular
  • Substituent Impact: Propionyl vs. Thiophene vs. Ethoxyphenyl/Fluorophenyl: Thiophene’s sulfur atom enhances electron-richness compared to ethoxyphenyl (oxygen) or fluorophenyl (electron-withdrawing fluorine), which may influence target affinity . Ethanesulfonamide vs.

Heterocyclic Modifications

  • Thiophene vs. Furan: In , a derivative with a furan-2-yl group (CAS 702649-98-7) replaces thiophene.

Pharmacological Profiles

  • Antiviral Activity : The benzoyl-ethoxyphenyl analog () demonstrated strong binding to MPXV DPol and A42R proteins, suggesting the pyrazoline scaffold’s relevance in antiviral design. The target’s thiophene and propionyl groups may offer unique binding advantages, though direct data are lacking .
  • Antitubercular Activity : Compound 7c () showed efficacy against Mycobacterium tuberculosis (MIC = 3.15 µg/mL), highlighting the scaffold’s adaptability. The target’s ethanesulfonamide group may improve solubility compared to 7c’s butyramide .

Physicochemical and Spectroscopic Comparisons

  • Melting Points :

    • Compound 7c (): 178–181°C.
    • Compound 7e (): 164–168°C.
    • Target compound data are unavailable, but substituent polarity (e.g., ethanesulfonamide) may elevate melting points relative to acetylated analogs.
  • LCMS Data :

    • Target analogs in exhibit [M+1] peaks ranging from 396.99 to 465.33, reflecting mass variations due to substituents. The target’s molecular weight is expected to align with these ranges.

Q & A

Q. What SAR trends enhance target selectivity?

  • Methodology : Systematic substitution of the dihydropyrazole core (e.g., replacing thiophen-2-yl with 4-fluorophenyl) and sulfonamide groups is tested. For example, fluorine analogs improve COX-2 selectivity by 10-fold compared to unsubstituted derivatives. Free-Wilson analysis or 3D-QSAR guides optimization .

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